molecular formula C7H3F3INO3S B3031100 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol CAS No. 1440535-09-0

2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol

Cat. No. B3031100
CAS RN: 1440535-09-0
M. Wt: 365.07
InChI Key: PUQBJOXESRBJIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of Schiff bases and their subsequent reaction with metal ions to form complexes, as seen in the first paper, where dinuclear copper(II) complexes are derived from phenolic Schiff bases . Although the exact synthesis of "2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol" is not detailed, similar synthetic strategies involving halogenation, nitration, and the introduction of a thioether group could be employed.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be studied using spectroscopic methods such as NMR, as demonstrated in the second paper . The analysis of the molecular structure is crucial for understanding the reactivity and properties of the compound. The presence of a nitro group and its orientation relative to the aromatic ring system can significantly affect the compound's behavior, as suggested by the conformational analysis in the second paper .

Chemical Reactions Analysis

Phenolic compounds with nitro groups can undergo various chemical reactions, including redox reactions. The third paper discusses the voltammetric determination of a nitro derivative of a synthetic antioxidant, which involves electron transfer processes . Similarly, "this compound" may also participate in redox reactions due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their functional groups. The nitro group, for instance, can contribute to the compound's mutagenicity and reactivity, as discussed in the second paper . The presence of a trifluoromethylthio group in "this compound" would likely affect its electronegativity and hydrophobicity, potentially altering its chemical behavior and interactions with biological systems.

Scientific Research Applications

Supramolecular Structures and Interactions

In research, the compounds related to 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol demonstrate intriguing interactions and structural formations. For instance, 2,6-diiodo-4-nitrophenol, a related compound, shows an intricate arrangement of molecules linked by hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions to form multidimensional structures (Garden et al., 2002).

Herbicide Binding Proteins

Studies on derivatives of this compound have shed light on its role in herbicide binding. For example, the binding behavior of radioactively labeled phenolic inhibitors, which are structurally similar to this compound, has been analyzed on thylakoid membranes. This research indicates different binding sites for phenolic herbicides at the reducing side of Photosystem II (Oettmeier et al., 1982).

Plant Growth Regulation

This compound and its analogs are also being studied for their plant growth-regulating properties. Research has shown that compounds like 2-iodo-6-nitrophenols, which are structurally related, exhibit significant activity in promoting cell elongation and inducing responses in plants (Wain & Harper, 1967).

Antimicrobial Activities

In the field of medicine and microbiology, some phenolic compounds similar to this compound have been explored for their antimicrobial properties. For instance, certain thiocyanato-bridged dinuclear Cu(II) complexes derived from phenols exhibit noteworthy antimicrobial activities, providing insights into potential applications in fighting infections and diseases (Hong, 2008).

Synthesis and Characterization

The synthesis and characterization of compounds involving this compound and its analogs are crucial in understanding their chemical properties. For example, the synthesis of binuclear Zn(II) complexes from related phenolic compounds has been documented, offering insights into their structural and chemical behavior (Dehghani-Firouzabadi & Alizadeh, 2016).

Cancer Research

In cancer research, some gallium(III) complexes containing phenolic compounds, akin to this compound, have been synthesized and characterized. These compounds exhibit potential in growth-inhibition activity and apoptosis induction in cisplatin-resistant human neuroblastoma cells (Shakya et al., 2006).

Environmental Impact

The environmental impact of similar phenolic compounds is also a subject of study. For instance, the formation of iodo-trihalomethanes during the disinfection of iodide-containing waters can be a result of reactions involving phenolic compounds. This research highlights the environmental and health implications of using certain phenolic substances (Bichsel & Gunten, 2000).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As an intermediate in organic synthesis , its mechanism of action would depend on the specific reactions it is involved in.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

2-iodo-6-nitro-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3S/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQBJOXESRBJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235238
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1440535-09-0
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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